Methyltrioctylammonium chloride
Overview
Description
Methyltrioctylammonium chloride, also known as Aliquat 336, is a quaternary ammonium salt with the chemical formula C25H54ClN. It is a viscous liquid that ranges from colorless to pale orange and has a strong ammoniacal odor. This compound is widely used as a phase transfer catalyst and in solvent extraction processes due to its ability to facilitate the transfer of ions between aqueous and organic phases .
Biochemical Analysis
Biochemical Properties
Methyltrioctylammonium chloride plays a crucial role in biochemical reactions, particularly in the extraction and separation of metal ions. It interacts with various enzymes, proteins, and other biomolecules, primarily through ionic and hydrophobic interactions. For instance, it has been used as a catalyst in the synthesis of acridine dione derivatives from aromatic aldehyde, dimedone, and amines under ultrasonic irradiations . Additionally, it facilitates the catalytic oxidation of cyclohexene to 1,6-hexanedioic acid, showcasing its versatility in biochemical processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the extraction of cobalt (II) ions from nickel (II)-containing chloride solutions, which can have downstream effects on cellular metal ion homeostasis . The compound’s impact on cell function is also evident in its ability to act as a phase transfer catalyst, thereby influencing the distribution and availability of reactants within the cellular environment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It acts as a liquid anion exchanger, facilitating the transfer of anionic species across phase boundaries . This mechanism is particularly useful in the extraction of metals and other anionic compounds from aqueous solutions, where it forms complexes with target ions and enhances their solubility in organic solvents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under inert gas conditions but is hygroscopic and incompatible with strong oxidizing agents . Long-term studies have shown that its catalytic activity can be maintained over extended periods, although its efficacy may decrease if exposed to moisture or oxidizing environments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the extraction and processing of metal ions. It interacts with enzymes and cofactors that facilitate the transfer of anionic species, thereby influencing metabolic flux and metabolite levels . Its role as a phase transfer catalyst also underscores its importance in metabolic processes that require the efficient transfer of reactants between different phases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its catalytic effects . The compound’s hydrophobic nature also allows it to integrate into lipid membranes, further influencing its distribution within the cellular environment.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role as a phase transfer catalyst, as it ensures that the compound is positioned optimally to facilitate the transfer of reactants and products within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltrioctylammonium chloride can be synthesized through the reaction of trioctylamine with methyl chloride. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves heating the reactants to a temperature of around 170°C and maintaining this temperature for about 8 hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are placed in a reaction vessel, and the mixture is stirred continuously while maintaining the required temperature. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyltrioctylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While not commonly involved in redox reactions itself, it can act as a phase transfer catalyst in such reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions with this compound include hydroxide ions, cyanide ions, and thiolate ions.
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile or reactant used. For example, when used as a catalyst in the synthesis of acridine dione derivatives, the major products are acridine diones .
Scientific Research Applications
Methyltrioctylammonium chloride has a wide range of applications in scientific research:
Biology: It is employed in the extraction and separation of metal ions from biological samples.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to facilitate the transport of therapeutic agents across cell membranes.
Mechanism of Action
Methyltrioctylammonium chloride exerts its effects primarily through its role as a phase transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases by forming ion pairs with the target ions. This enhances the solubility of the ions in the organic phase, allowing for more efficient reactions and separations. The molecular targets and pathways involved include the formation of ion pairs and the stabilization of transition states during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trioctylmethylammonium chloride: Similar in structure and function, used as a phase transfer catalyst.
Methyltrialkylammonium chloride: A mixture of C8-C10 alkyl chains, also used in phase transfer catalysis.
Uniqueness
Methyltrioctylammonium chloride is unique due to its specific combination of three octyl groups and one methyl group attached to the nitrogen atom. This structure provides it with distinct solubility properties and catalytic efficiency, making it particularly effective in facilitating phase transfer reactions and the extraction of metal ions .
Properties
IUPAC Name |
methyl(trioctyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBGEWXEAPTVCK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35675-86-6 (iodide), 22061-11-6 (Parent) | |
Record name | Trioctylmethylammonium | |
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DSSTOX Substance ID |
DTXSID1044487 | |
Record name | Methyltrioctylammonium chloride | |
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Molecular Weight |
404.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [Alfa Aesar MSDS] | |
Record name | Methyltrioctylammonium chloride | |
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CAS No. |
5137-55-3, 63393-96-4 | |
Record name | Trioctylmethylammonium chloride | |
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Record name | Trioctylmethylammonium | |
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Record name | Methyltrioctylammonium chloride | |
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Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride (1:1) | |
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Record name | Methyltrioctylammonium chloride | |
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Record name | Methyltrioctylammonium chloride | |
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Record name | Quaternary ammonium compounds, tri-C8-10-alkylmethyl, chlorides | |
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Record name | METHYLTRICAPRYLYLAMMONIUM CHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyltrioctylammonium chloride interact with metal ions in solution?
A1: this compound acts as a phase transfer catalyst and extractant for metal ions. It forms ion pairs with anionic metal chloro complexes in the aqueous phase, facilitating their transfer into the organic phase. This interaction is influenced by factors like metal ion hydration, chloride salt concentration, and pH. [] ()
Q2: Can you provide the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C25H54NCl, and its molecular weight is 404.16 g/mol.
Q3: What spectroscopic techniques are used to characterize this compound and its interactions?
A3: Researchers commonly employ Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) to characterize this compound modified materials. UV-Vis spectrophotometry is used to quantify metal ion concentrations after complexation and extraction with this compound. [, , ] (, , )
Q4: Is this compound compatible with various organic solvents?
A4: Yes, this compound demonstrates good solubility in numerous organic solvents like chloroform, toluene, benzene, and various alcohols, making it versatile for liquid-liquid extraction processes. [, , ] (, , )
Q5: What are the main applications of this compound as a phase transfer catalyst?
A6: this compound is widely utilized in phase transfer catalysis for reactions like oxidations, alkylations, and esterifications. Its ability to transfer reactants between immiscible phases enhances reaction rates and yields. [, , ] (, , )
Q6: Can you elaborate on the role of this compound in metal extraction processes?
A7: this compound acts as an extractant by forming hydrophobic ion pairs with metal complexes in the aqueous phase. These ion pairs then partition into the organic phase, facilitating metal separation and recovery from aqueous solutions. [, , ] (, , )
Q7: How selective is this compound in extracting specific metal ions?
A8: The selectivity of this compound for metal extraction depends on factors like the metal's charge density, the presence of competing ions, and the nature of the organic solvent used. Studies have demonstrated its effectiveness in separating cobalt from nickel, as well as zinc and cadmium from iron. [, ] (, )
Q8: Has this compound been used in the development of analytical sensors?
A9: Yes, this compound has been successfully incorporated into optical sensors for the determination of cobalt and iron. Its ability to selectively bind with these metal ions in the presence of specific ligands allows for sensitive and selective detection. [, ] (, )
Q9: Have there been computational studies on the interactions of this compound with metal ions?
A10: While specific computational studies focusing solely on this compound and its metal ion interactions might be limited within the provided research, the field of computational chemistry offers valuable tools to study such interactions. Molecular dynamics simulations and quantum chemical calculations can provide insights into binding energies, geometries, and electronic properties of metal-methyltrioctylammonium chloride complexes. [] ()
Q10: How do structural modifications to the alkyl chains of quaternary ammonium salts like this compound affect their extraction efficiency?
A11: The length and branching of alkyl chains in quaternary ammonium salts influence their hydrophobicity and steric hindrance, which consequently impact their extraction efficiency and selectivity for specific metal ions. Longer alkyl chains generally enhance hydrophobicity and, therefore, extraction efficiency. [, ] (, )
Q11: Are there environmental concerns associated with the use of this compound?
A13: As with many chemicals, responsible handling and disposal practices are crucial for this compound. Research is ongoing to explore its environmental impact and potential for biodegradation. [, ] (, )
Q12: Can you describe some specific applications of this compound in wastewater treatment?
A14: this compound is employed in wastewater treatment for the removal of pollutants like dyes and heavy metals. It can be incorporated into systems like polymer inclusion membranes or used as an extractant in liquid-liquid extraction processes to selectively remove these contaminants from wastewater. [, , ] (, , )
Q13: What are the advantages of using this compound in microbial fuel cells?
A15: In microbial fuel cells, this compound can be used in the fabrication of proton exchange membranes. These membranes are crucial for separating the anode and cathode chambers, allowing for proton transport while preventing the mixing of reactants. [] ()
Q14: How does the solubility of this compound in different solvents affect its applications?
A16: The solubility of this compound plays a significant role in determining its suitability for specific applications. For instance, its high solubility in organic solvents makes it effective for liquid-liquid extraction, while its compatibility with certain polymers is crucial for its use in polymer inclusion membranes. [, ] (, )
Q15: What analytical techniques are commonly used to validate methods involving this compound?
A17: Validation of analytical methods using this compound often involves techniques like flame atomic absorption spectrometry (FAAS), inductively coupled plasma atomic emission spectrometry (ICP-AES), high-performance liquid chromatography (HPLC), and UV-Vis spectrophotometry. These techniques help assess parameters like accuracy, precision, linearity, and limits of detection. [, , ] (, , )
Q16: What are some other notable applications of this compound in scientific research?
A16: this compound finds use in various research areas, including:
- Extraction of heat-stable salts from amine CO2 solvents: It helps regenerate amine solutions used in carbon capture processes by removing degradation products. [] ()
- Synthesis of nanoparticles: It can act as a stabilizing agent and shape-directing template in the synthesis of nanoparticles like zinc oxide and gold. [] ()
- Drug analysis: It has been used in extraction techniques for analyzing pharmaceuticals like vincristine and fluoroquinolone antibiotics in biological samples. [, ] (, )
- Analysis of Traditional Chinese Medicines: Used in extraction and preconcentration methods for analyzing active compounds in complex herbal mixtures. [] ()
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